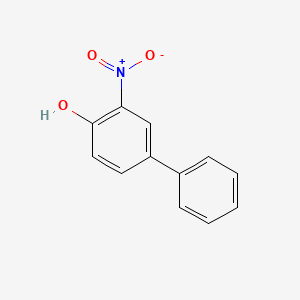

4-Hydroxy-3-nitrobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.89e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95810. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDNJJBXFOLPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237084 | |

| Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-82-5 | |

| Record name | 4-Phenyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 885-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro[1,1'-biphenyl]-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO(1,1'-BIPHENYL)-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARF4GZ3MF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxy-3-nitrobiphenyl synthesis from 4-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-hydroxy-3-nitrobiphenyl from 4-hydroxybiphenyl, a critical transformation for the development of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Reaction Overview and Principles

The synthesis of this compound from 4-hydroxybiphenyl is achieved through an electrophilic aromatic substitution reaction, specifically, a nitration. The hydroxyl group of 4-hydroxybiphenyl is a strongly activating, ortho-, para-directing group. As the para position is already substituted by the phenyl group, the incoming nitro group is predominantly directed to the ortho position (position 3).

The reaction is typically carried out using nitric acid as the nitrating agent in a suitable solvent, such as glacial acetic acid. The conditions are optimized to achieve high selectivity for the desired mono-nitrated product while minimizing the formation of byproducts.

Quantitative Data

The following table summarizes the optimized reaction conditions for the synthesis of this compound, derived from established protocols that report high selectivity and yield.

| Parameter | Value/Range | Notes |

| Starting Material | 4-Hydroxybiphenyl | --- |

| Nitrating Agent | Nitric Acid (50-70%, preferably 65-67%) | The concentration of nitric acid is a critical parameter. |

| Solvent | Glacial Acetic Acid | --- |

| Concentration of 4-Hydroxybiphenyl in Acetic Acid | 5-50% by weight (15-20% preferred) | Higher concentrations can lead to increased byproduct formation. |

| Molar Ratio (Nitric Acid : 4-Hydroxybiphenyl) | 0.8:1 to 1.2:1 (1:1 to 1.05:1 preferred) | A slight excess of the nitrating agent can ensure complete conversion. |

| Reaction Temperature | Boiling point of glacial acetic acid (approx. 118 °C at atmospheric pressure) or 75-80 °C under reduced pressure (200-300 mbar) | Metering the nitric acid into the refluxing solution is a key aspect of the procedure. |

| Reaction Time | Not explicitly stated, but dropwise addition of nitric acid is recommended. | Reaction is typically complete after the addition of nitric acid. |

| Yield | High selectivity and yield are reported under these conditions. | Quantitative yield data from a comparative study is not readily available in the public domain. |

Detailed Experimental Protocol

This protocol is based on a method designed for high selectivity in the nitration of 4-hydroxybiphenyl.

Materials:

-

4-hydroxybiphenyl

-

Glacial acetic acid

-

Nitric acid (65-67%)

-

Deionized water

-

Four-necked flask

-

Reflux condenser

-

Thermometer

-

Stirrer

-

Dropping funnel

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a reflux condenser, thermometer, stirrer, and dropping funnel, prepare a 15-20% (by weight) solution of 4-hydroxybiphenyl in glacial acetic acid.

-

Heating: Heat the mixture to the boiling point of glacial acetic acid while stirring.

-

Nitration: Once the solution is refluxing, add a mixture of nitric acid (1.0 to 1.05 molar equivalents) and glacial acetic acid dropwise into the refluxing solution via the dropping funnel. The addition should be slow and controlled to maintain a steady reflux and avoid excessive temperature fluctuations.

-

Reaction Completion: After the addition of the nitric acid mixture is complete, continue to stir the reaction mixture at reflux for a short period to ensure complete conversion.

-

Product Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold deionized water. The this compound will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid with deionized water to remove any residual acetic acid and inorganic impurities.

-

Drying: Dry the purified this compound in a drying oven at an appropriate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Purification

The initial product obtained after precipitation and washing is often of sufficient purity for many applications. However, for applications requiring higher purity, recrystallization can be performed.

Recrystallization Procedure:

-

Solvent Selection: Choose a suitable solvent for recrystallization. A good solvent will dissolve the this compound at an elevated temperature but not at room temperature. Given the polar nature of the hydroxyl and nitro groups, polar protic or aprotic solvents are likely candidates. Ethanol, methanol, or aqueous mixtures of these alcohols could be effective. Toluene is another potential solvent. A small-scale solubility test is recommended to identify the optimal solvent.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, and it will crystallize out of the solution. The cooling process can be further promoted by placing the flask in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Potential Byproducts

The primary potential byproducts in this reaction include:

-

2-Hydroxy-3-nitrobiphenyl: This isomer is less likely to form due to the directing effect of the hydroxyl group and the steric hindrance from the phenyl group.

-

Dinitrated products: Over-nitration can lead to the formation of dinitrobiphenyl derivatives. Controlling the stoichiometry of the nitric acid is crucial to minimize this.

-

Oxidation products: Nitric acid is a strong oxidizing agent, and some degradation of the starting material or product may occur, especially at higher temperatures or with prolonged reaction times.

Workflow and Process Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 4-hydroxybiphenyl.

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrobiphenyl, also known as 2-nitro-4-phenylphenol, is a biphenyl derivative characterized by the presence of a hydroxyl group and a nitro group on one of its phenyl rings. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the biphenyl scaffold imparts unique chemical reactivity and physical properties to the molecule. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and a discussion of its potential, yet largely unexplored, biological relevance.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in a research and development setting.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 885-82-5 | [1] |

| Molecular Formula | C₁₂H₉NO₃ | [2] |

| Molecular Weight | 215.21 g/mol | [1] |

| Appearance | Light yellow to yellow-orange powder/crystal | [3] |

| Melting Point | 67 °C | [1] |

| Boiling Point (Predicted) | 387.3 ± 17.0 °C | [3] |

| pKa (Predicted) | 9.22 ± 0.13 | [3] |

| LogP (Predicted) | 3.7 | [2] |

Solubility

Quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature. However, qualitative descriptions indicate its solubility profile.

| Solvent | Solubility | Reference |

| Methanol | Almost transparent | [3] |

| Ethanol | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Acetone | Soluble | [4] |

| Water | Insoluble | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are provided below.

¹H NMR Spectroscopy

| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| CDCl₃ | 10.58 | s | -OH |

| CDCl₃ | 8.30 | d | H-2 |

| CDCl₃ | 7.82 | dd | H-6 |

| CDCl₃ | 7.54 | m | Phenyl H |

| CDCl₃ | 7.45 | m | Phenyl H |

| CDCl₃ | 7.38 | m | Phenyl H |

| CDCl₃ | 7.23 | d | H-5 |

Note: The assignments are based on standard NMR prediction and may require further experimental verification.

¹³C NMR Spectroscopy

Detailed peak assignments for the ¹³C NMR spectrum are available in specialized chemical databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the O-H stretch of the hydroxyl group, N-O stretches of the nitro group, and C=C stretches of the aromatic rings.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 215, corresponding to its molecular weight.[2] The fragmentation pattern provides further structural information.

Experimental Protocols

A key application of this compound is as a precursor in organic synthesis. A common method for its preparation is through the nitration of 4-hydroxybiphenyl.

Synthesis of this compound

Reaction: Nitration of 4-hydroxybiphenyl.

Procedure:

-

A mixture of 4-hydroxybiphenyl and glacial acetic acid is heated to the boiling point of the glacial acetic acid.

-

Nitric acid, or a mixture of nitric acid and glacial acetic acid, is then metered into the refluxing solution. The molar ratio of nitric acid to 4-hydroxybiphenyl is typically maintained between 1.2:1 and 0.8:1.

-

Upon completion of the reaction, the mixture is added to water.

-

The resulting precipitate of this compound is collected by filtration.

-

The product can be further purified by washing with water and subsequent drying.

Caption: Workflow for the synthesis of this compound.

Reactivity and Stability

This compound possesses two main reactive sites: the aromatic rings and the hydroxyl and nitro functional groups. The electron-withdrawing nature of the nitro group deactivates the substituted phenyl ring towards electrophilic substitution, while the hydroxyl group is activating. The molecule is generally stable under standard laboratory conditions but may be sensitive to strong reducing agents, which can reduce the nitro group to an amino group.[5] It is also important to consider its stability under varying temperature and light conditions, as is standard practice for nitroaromatic compounds.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the involvement of this compound in defined signaling pathways. However, the broader classes of compounds to which it belongs, namely nitrobiphenyls and their hydroxylated derivatives, have been the subject of toxicological and pharmacological research.

For instance, some hydroxylated polychlorinated biphenyls (PCBs) have been shown to exhibit toxicity.[4] The metabolism of related compounds like 4-nitrobiphenyl can lead to the formation of reactive intermediates that may interact with cellular macromolecules.[5] Biphenyl derivatives, in general, have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is plausible that this compound could be a scaffold for the development of novel therapeutic agents, but this would require extensive biological screening and mechanism of action studies. No specific signaling pathways involving this compound have been reported in the reviewed scientific literature.

Conclusion

This compound is a well-characterized organic compound with a defined set of chemical and physical properties. Its synthesis is straightforward, making it an accessible intermediate for further chemical elaboration. While its spectroscopic properties are documented, a more thorough investigation into its quantitative solubility in a wider range of organic solvents would be beneficial for its practical application. The biological activities and potential involvement in cellular signaling pathways of this compound remain an open area for future research. This technical guide serves as a foundational resource for scientists and researchers interested in utilizing this compound in their synthetic and developmental endeavors.

References

- 1. This compound [stenutz.eu]

- 2. PubChemLite - this compound (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. 4-HYDROXY-4'-NITROBIPHENYL | 3916-44-7 [amp.chemicalbook.com]

- 4. Cas 3916-44-7 | 4-HYDROXY-4'-NITROBIPHENYL - Anbu Chem [finechemical.net]

- 5. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-3-nitrobiphenyl (CAS Number: 885-82-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-3-nitrobiphenyl, also known as 2-Nitro-4-phenylphenol, a biphenyl derivative with potential applications in various fields of chemical synthesis. This document collates available physicochemical data, details a plausible experimental protocol for its synthesis and purification, and discusses its current standing in scientific literature, particularly concerning its biological activity and relevance to drug development.

Core Compound Information

This compound is a nitroaromatic compound belonging to the biphenyl class of chemicals. Its structure consists of a biphenyl backbone with a hydroxyl group and a nitro group substituted on one of the phenyl rings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 885-82-5 | [1] |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.21 g/mol | [1] |

| Appearance | Pale yellow to brown solid/crystal | |

| Melting Point | 67-70 °C | [2] |

| Synonyms | 2-Nitro-4-phenylphenol, 3-Nitrobiphenyl-4-ol | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the nitration of 4-hydroxybiphenyl.[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring activated by the hydroxyl group.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method described in the literature, outlining a procedure for the nitration of 4-hydroxybiphenyl.[3]

Materials:

-

4-Hydroxybiphenyl

-

Glacial Acetic Acid

-

Nitric Acid (concentrated)

-

Distilled Water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-hydroxybiphenyl in glacial acetic acid.

-

Heating: Gently heat the mixture with stirring until the 4-hydroxybiphenyl is completely dissolved and the solution is clear.

-

Nitration: While maintaining the temperature, slowly add a stoichiometric amount of concentrated nitric acid dropwise to the reaction mixture through the dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at an elevated temperature for a specified period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold distilled water. This will cause the this compound product to precipitate out of the solution.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of distilled water to remove any residual acid and other water-soluble impurities.

-

Drying: Dry the collected solid in a drying oven at a moderate temperature to remove any remaining water.

-

Recrystallization (Optional but Recommended): For higher purity, the crude product can be recrystallized from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility characteristics of the product and impurities.

Applications in Research and Drug Development

Currently, there is a notable lack of specific studies detailing the biological activity, mechanism of action, or direct applications of this compound in drug development. While biphenyl and nitrobiphenyl derivatives, in general, are of interest in medicinal chemistry for their diverse biological activities, this specific isomer (CAS 885-82-5) does not appear to be a widely investigated compound in this context.

Literature searches for its biological evaluation, including in vitro or in vivo studies, do not yield specific results for this compound. The available research tends to focus on other isomers or related derivatives. Therefore, at present, the primary application of this compound appears to be as a chemical intermediate or a building block for the synthesis of more complex molecules.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Disclaimer: The experimental protocol provided is a general guideline based on available literature. Researchers should conduct their own risk assessments and optimization studies before performing this synthesis. The lack of documented biological activity for this compound suggests that its potential in drug development is currently unexplored.

References

Solubility of 4-Hydroxy-3-nitrobiphenyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-3-nitrobiphenyl (also known as 2-nitro-4-phenylphenol), a key chemical intermediate. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, and formulation development. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility studies.

Core Concepts in Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is influenced by several factors, including the chemical structures of the solute and the solvent, temperature, and pressure. For a compound like this compound, its polar hydroxyl and nitro groups, combined with the non-polar biphenyl backbone, result in a nuanced solubility profile across different organic solvents.

Quantitative Solubility Data

Currently, publicly available literature providing extensive quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents at various temperatures is limited. Qualitative assessments indicate that it is sparingly soluble in water and demonstrates greater solubility in organic solvents such as ethanol, acetone, and dichloromethane.[1] The lack of a comprehensive dataset highlights a significant knowledge gap for researchers working with this compound.

While specific data for this compound is scarce, general principles of solubility suggest that it would exhibit higher solubility in polar aprotic and polar protic solvents due to the potential for hydrogen bonding and dipole-dipole interactions.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Examples | Expected Solubility |

| Polar Protic | Ethanol, Methanol | More Soluble |

| Polar Aprotic | Acetone, Dichloromethane | More Soluble |

| Non-polar | Hexane, Toluene | Less Soluble |

| Aqueous | Water | Sparingly Soluble |

This table is based on general chemical principles and qualitative statements found in the literature. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any chemical process development. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of solid organic compounds.

Isothermal Saturation (Shake-Flask) Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3][4][5][6]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent in a sealed container at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined.

Detailed Methodology:

-

Preparation:

-

Ensure the this compound and all solvents are of high purity.

-

Prepare a series of sealed, temperature-controlled vessels (e.g., flasks or vials with screw caps).

-

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in each vessel. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place the vessels in a constant-temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution.

-

Immediately filter the sample through a fine-pore filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of 4-Hydroxy-3-nitrobhenyl in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity. A calibration curve with known concentrations of the compound must be prepared.

-

UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

-

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

-

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[7][8][9]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen organic solvent using the isothermal saturation method as described above.

-

-

Sample Collection:

-

Carefully pipette a precise volume of the clear, filtered supernatant into a pre-weighed, clean, and dry evaporating dish.

-

-

Evaporation:

-

Gently evaporate the solvent from the dish in a fume hood or under a stream of inert gas at a controlled temperature. The temperature should be high enough to facilitate evaporation but low enough to prevent decomposition of the this compound.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporating dish in a vacuum oven at a suitable temperature to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Repeat the drying, cooling, and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

The solubility is calculated as the mass of the solid residue divided by the volume of the supernatant taken.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of this compound.

References

- 1. fishersci.ie [fishersci.ie]

- 2. 4-Phenylphenol | 92-69-3 [chemicalbook.com]

- 3. Buy 1-Phenylpentane-2,4-dione (EVT-295829) | 3318-61-4 [evitachem.com]

- 4. scribd.com [scribd.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4-Hydroxy-3-nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the melting point and associated physicochemical properties of 4-Hydroxy-3-nitrobiphenyl, a biphenyl derivative of interest in various chemical and pharmaceutical research domains. The information is presented to support laboratory and development activities.

Physicochemical Data

This compound, also known as 2-nitro-4-phenylphenol, is a solid organic compound with the chemical formula C₁₂H₉NO₃.[1][2] Its identity is confirmed by the CAS Registry Number 885-82-5.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 67 °C | [1] |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.21 g/mol | [1] |

| CAS Registry Number | 885-82-5 | [1][3] |

| InChIKey | JDDNJJBXFOLPKX-UHFFFAOYSA-N | [1][2] |

| LogP (Octanol/Water) | 3.71 | [1] |

Experimental Protocol: Melting Point Determination

While the specific experimental source for the cited melting point is not detailed in the available literature, a standard and widely accepted methodology for determining the melting point of a crystalline solid like this compound is the capillary melting point method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a purified sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of purified this compound

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The starting temperature is set to approximately 10-15 °C below the expected melting point (in this case, starting around 50-55 °C).

-

Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium. The sample is observed closely through the magnifying lens.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure substance, this range is typically narrow (0.5-2 °C). The literature value of 67 °C likely represents the upper limit of this range (T₂).[1]

Experimental Workflow and Logical Diagrams

In the context of chemical research, determining the melting point is a critical step in the overall workflow of synthesizing and characterizing a new compound. The following diagrams illustrate this logical progression.

Caption: Workflow for Synthesis and Characterization.

The diagram above illustrates the logical flow from starting materials to the final, verified product. Melting point determination serves as a key verification step to assess the purity of the synthesized compound.

References

Spectroscopic Profile of 4-Hydroxy-3-nitrobiphenyl: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-3-nitrobiphenyl, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound is a substituted biphenyl derivative with significant applications in organic synthesis. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This guide presents a consolidation of available spectroscopic data, including detailed tables of NMR chemical shifts, IR absorption bands, and mass spectrometry fragmentation patterns. Furthermore, it outlines the experimental protocols typically employed to acquire such data and provides a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables present the predicted and observed chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.1 | d | ~2.5 |

| H-5 | ~7.2 | d | ~8.7 |

| H-6 | ~7.6 | dd | ~8.7, 2.5 |

| H-2', H-6' | ~7.6 | m | |

| H-3', H-4', H-5' | ~7.4 | m | |

| OH | Variable | br s |

Note: The chemical shifts and coupling constants are approximate values and may vary depending on the solvent and experimental conditions. Data is compiled from publicly available spectra which may lack detailed assignments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~128 |

| C-2 | ~135 |

| C-3 | ~140 |

| C-4 | ~155 |

| C-5 | ~120 |

| C-6 | ~125 |

| C-1' | ~138 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~129 |

| C-4' | ~127 |

Note: The chemical shifts are approximate values and may vary depending on the solvent and experimental conditions. Data is compiled from publicly available spectra which may lack detailed assignments.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (Reference: 4-Hydroxy-4'-nitrobiphenyl)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1520, ~1340 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |

| ~1250 | C-O stretch | Phenolic C-O |

| ~840 | C-H out-of-plane bend | para-disubstituted ring |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Predicted mass spectrometry data for this compound is available from PubChemLite.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 216.06552 |

| [M+Na]⁺ | 238.04746 |

| [M-H]⁻ | 214.05096 |

| [M]⁺ | 215.05769 |

Fragmentation Pattern: The fragmentation of this compound under electron ionization would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and potentially cleavage of the biphenyl linkage.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Strategic Application of 4-Hydroxy-3-nitrobiphenyl in the Synthesis of Carvedilol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the pivotal role of 4-Hydroxy-3-nitrobiphenyl as a key starting material in the synthesis of Carvedilol, a widely used beta-blocker for the management of cardiovascular diseases. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations to facilitate a deeper understanding and practical application in a laboratory setting.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

This compound is an aromatic organic compound that serves as a crucial building block in the synthesis of various complex molecules. Its bifunctional nature, possessing both a hydroxyl and a nitro group on a biphenyl scaffold, makes it a versatile intermediate in medicinal chemistry. While it finds application in the synthesis of dyes and pigments, its most significant contribution lies in the pharmaceutical industry as a precursor to carbazole derivatives, most notably in the synthesis of Carvedilol.[1]

The strategic placement of the nitro group ortho to the hydroxyl group is key to its utility, enabling a critical intramolecular cyclization reaction to form the carbazole core structure, which is central to the pharmacological activity of Carvedilol. This guide will elucidate the synthetic journey from this compound to the final active pharmaceutical ingredient (API), Carvedilol.

The Synthetic Pathway: From this compound to Carvedilol

The synthesis of Carvedilol from this compound can be delineated into three primary stages:

-

Reductive Cyclization: Conversion of this compound to 4-hydroxycarbazole.

-

Epoxidation: Reaction of 4-hydroxycarbazole with epichlorohydrin to form the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole.

-

Final Condensation: Coupling of the epoxy intermediate with 2-(2-methoxyphenoxy)ethanamine to yield Carvedilol.

This synthetic route is a well-established method for the production of Carvedilol, with the initial reductive cyclization being a critical step that leverages the unique structure of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis, accompanied by tables summarizing key quantitative data.

Stage 1: Synthesis of 4-hydroxycarbazole via Reductive Cyclization

The conversion of this compound to 4-hydroxycarbazole is typically achieved through a reductive cyclization reaction, often referred to as the Cadogan reaction.[2][3][4] This reaction involves the deoxygenation of the nitro group, which is believed to proceed through a nitrene intermediate, followed by an intramolecular cyclization.

Experimental Protocol (Proposed):

-

Materials: this compound, Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃), and a high-boiling point solvent (e.g., o-dichlorobenzene or 1,2,4-trichlorobenzene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in the chosen high-boiling point solvent.

-

Add Triphenylphosphine (2.5 equivalents) or Triethyl phosphite to the solution.[5]

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature will depend on the solvent used (typically 180-210 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using triphenylphosphine, triphenylphosphine oxide will precipitate and can be removed by filtration.

-

The solvent is then removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-hydroxycarbazole.

-

Quantitative Data for Reductive Cyclization:

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1 eq | - |

| Triphenylphosphine | 2.5 eq | [5] |

| Solvent | o-dichlorobenzene | [6] |

| Temperature | Reflux (approx. 180 °C) | [6] |

| Reaction Time | 4-24 hours (substrate dependent) | [5] |

| Yield | 75-91% (for analogous reactions) | [5] |

Stage 2: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole

This step involves the O-alkylation of 4-hydroxycarbazole with epichlorohydrin in the presence of a base.

Experimental Protocol:

-

Materials: 4-hydroxycarbazole, epichlorohydrin, a base (e.g., sodium hydroxide, potassium carbonate), and a solvent (e.g., water, isopropanol, or dimethyl sulfoxide).

-

Procedure:

-

To a stirred solution of the chosen solvent and base, add 4-hydroxycarbazole.[7]

-

Cool the mixture and add epichlorohydrin dropwise, maintaining a low temperature.[7]

-

After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., 45-50 °C or reflux) and stir for several hours.[7][8]

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is typically quenched with water to precipitate the product.[7]

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude 4-(oxiran-2-ylmethoxy)-9H-carbazole can be further purified by recrystallization from a suitable solvent like ethyl acetate.[8]

-

Quantitative Data for Epoxidation:

| Parameter | Value | Reference |

| Reactants | ||

| 4-hydroxycarbazole | 1 eq | [7][8] |

| Epichlorohydrin | 1.5 eq | [7][8] |

| Sodium Hydroxide | 1.05 eq | [7] |

| Solvent | Water/DMSO | [7] |

| Temperature | 45 °C | [7] |

| Reaction Time | 6 hours | [7] |

| Yield | High | - |

Stage 3: Synthesis of Carvedilol

The final step is the condensation of the epoxy intermediate with 2-(2-methoxyphenoxy)ethanamine.

Experimental Protocol:

-

Materials: 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethanamine, and a solvent (e.g., monoglyme, toluene, or isopropanol).

-

Procedure:

-

Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole in the chosen solvent in a reaction flask.

-

Add 2-(2-methoxyphenoxy)ethanamine to the solution. An excess of the amine is sometimes used to minimize the formation of bis-impurity.[9]

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude Carvedilol is then purified by recrystallization from a suitable solvent such as ethyl acetate or by converting it to a salt (e.g., hydrochloride or phosphate) for purification, followed by neutralization to obtain the free base.[10]

-

Quantitative Data for Final Condensation:

| Parameter | Value | Reference |

| Reactants | ||

| 4-(oxiran-2-ylmethoxy)-9H-carbazole | 1 eq | [7] |

| 2-(2-methoxyphenoxy)ethanamine | 1-2 eq | [9] |

| Solvent | Monoglyme | [7] |

| Temperature | Reflux | - |

| Reaction Time | 4-8 hours | - |

| Yield | 88% (crude) | [10] |

Process Visualization

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of Carvedilol from this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. scite.ai [scite.ai]

- 7. jocpr.com [jocpr.com]

- 8. (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. data.epo.org [data.epo.org]

Potential Mutagenic Properties of 4-Hydroxy-3-nitrobiphenyl: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mutagenicity of 4-Hydroxy-3-nitrobiphenyl (also known as 2-nitro-4-phenylphenol) is not publicly available. A safety data sheet for this compound explicitly states, "Germ cell mutagenicity: No data available."[1] This guide, therefore, provides an in-depth analysis of its potential mutagenic properties based on the well-documented genotoxicity of its parent compound, 4-nitrobiphenyl, and related nitroaromatic molecules. The information presented herein is intended to guide research and risk assessment efforts.

Introduction

This compound is a hydroxylated derivative of 4-nitrobiphenyl. The presence of a nitroaromatic group, a well-known structural alert for mutagenicity, raises concerns about its potential to induce genetic mutations. The mutagenicity of many nitroaromatic compounds is dependent on their metabolic activation to reactive electrophilic species that can interact with DNA. This process is often initiated by the reduction of the nitro group.

This whitepaper will explore the likely metabolic pathways, potential mechanisms of genotoxicity, and relevant experimental data from structurally similar compounds to infer the potential mutagenic profile of this compound.

Metabolic Activation and Genotoxicity of Nitroaromatics

The genotoxicity of nitroaromatic compounds like 4-nitrobiphenyl is intrinsically linked to their metabolic bioactivation. The primary pathway involves the enzymatic reduction of the nitro group to form nitroso and N-hydroxylamino intermediates. The N-hydroxylamino metabolite can be further activated, for example, by O-acetylation, to form a highly reactive nitrenium ion that readily forms adducts with DNA, leading to mutations.

Studies on the related compound, 4-nitrobiphenyl ether, have shown that the 4-nitroso and 4-hydroxylamino metabolites exhibit high mutagenic activity in the Salmonella typhimurium TA100 strain.[2] The parent nitro compound was found to be only weakly mutagenic in comparison.[2]

Furthermore, the metabolism of 4-nitrobiphenyl in rat liver S9 fractions has been shown to produce several metabolites, including hydroxylated derivatives (x-OH-4-nitrobiphenyl) and the highly carcinogenic 4-aminobiphenyl.[3][4] This indicates that ring hydroxylation is a relevant metabolic pathway for 4-nitrobiphenyl, suggesting that this compound could be a metabolite. The metabolic activation with liver homogenates enhances the mutagenic activities of compounds like 4-nitrobiphenyl.[2]

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Hydroxy-3-nitrobiphenyl

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-3-nitrobiphenyl is a nitrated aromatic compound of interest in pharmaceutical and toxicological research. It may arise as a metabolite of 4-nitrobiphenyl through ring hydroxylation or be present as an impurity in chemical syntheses.[1] Accurate and sensitive quantification of this compound is crucial for understanding its metabolic fate, toxicological profile, and for ensuring the purity of related pharmaceutical compounds. This application note presents a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a common and reliable technique for the analysis of nitroaromatic compounds.[2]

Principle

This method utilizes a reversed-phase C18 column to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile and water allows for efficient separation and elution of the target compound. Detection is performed using a UV-Vis detector, as nitroaromatic compounds typically exhibit strong absorbance in the UV region.

Experimental Protocols

1. Instrumentation and Consumables

-

HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]

-

Vials: Amber glass HPLC vials to protect the analyte from potential photodegradation.

-

Syringe Filters: 0.45 µm PTFE or PVDF syringe filters for sample clarification.

-

Analytical Balance: For accurate weighing of standards.

-

Volumetric Glassware: Class A volumetric flasks and pipettes.

2. Reagents and Solutions

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: HPLC grade or ultrapure water (18.2 MΩ·cm).

-

Methanol (MeOH): HPLC grade (for standard preparation).

-

Formic Acid: (Optional, for mobile phase modification to improve peak shape) LC-MS grade.

-

This compound Reference Standard: Of known purity.

3. Preparation of Mobile Phase

-

Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water and mix thoroughly.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

4. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

5. Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., in-process reaction mixture, biological sample). A general procedure for a chemical sample is provided below:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

-

Use sonication if necessary to ensure complete dissolution.

-

Dilute the sample solution with a 50:50 mixture of acetonitrile and water to bring the concentration of this compound within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an amber HPLC vial before analysis.

6. HPLC Operating Conditions

The following are recommended starting conditions. Method optimization may be required.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

Data Presentation

The following tables summarize hypothetical quantitative data for the HPLC analysis of this compound. This data is for illustrative purposes and should be generated during method validation.

Table 1: Linearity and Range

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.5 | 15.2 |

| 1.0 | 30.5 |

| 5.0 | 151.8 |

| 10.0 | 302.5 |

| 25.0 | 755.1 |

| 50.0 | 1510.3 |

| Correlation Coefficient (r²) | 0.9998 |

| Linear Range | 0.5 - 50 µg/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

| Low | 1.5 | 1.8 | 2.5 | 101.5 |

| Medium | 15.0 | 1.2 | 1.9 | 99.2 |

| High | 40.0 | 0.9 | 1.5 | 100.8 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.50 |

Mandatory Visualizations

Caption: Workflow for the HPLC analysis of this compound.

Caption: Proposed metabolic activation of 4-Nitrobiphenyl.

The HPLC method described provides a robust and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection at 254 nm, offers excellent separation and sensitivity. This protocol is suitable for routine quality control, stability testing, and metabolic studies in various research and development settings. As with any analytical method, proper validation according to ICH or other relevant guidelines is necessary to ensure its suitability for the intended purpose.

References

Application Note: Analysis of 4-Hydroxy-3-nitrobiphenyl using Mass Spectrometry

Introduction

4-Hydroxy-3-nitrobiphenyl is a nitrated aromatic compound of significant interest in environmental analysis and as a potential metabolite of pharmaceutical compounds. Its detection and quantification at trace levels are crucial for understanding its environmental fate and toxicological profile. This application note describes a robust method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions for the sensitive and selective determination of this analyte.

Experimental

1. Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards ranging from 1 ng/mL to 1000 ng/mL were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and deionized water. For matrix-spiked samples, the appropriate standard was added to the blank matrix extract.

2. Liquid Chromatography

-

System: Agilent 1290 Infinity II HPLC or equivalent

-

Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 30% B

-

7.1-9 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry

-

System: Sciex Triple Quad™ 6500+ or equivalent

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 60 psi

-

Curtain Gas: 35 psi

-

Temperature: 550°C

-

IonSpray Voltage: -4500 V

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Collision Gas: Nitrogen

Results and Discussion

The molecular weight of this compound is 215.19 g/mol . In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is readily formed at m/z 215.1. Collision-induced dissociation (CID) of this precursor ion was performed to identify characteristic product ions for quantitative analysis using MRM. The primary fragmentation pathway involves the loss of the nitro group (NO₂), resulting in a major product ion.

Table 1: Predicted Mass Spectrometric Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₁₂H₉NO₃ | Chemical formula of the analyte. |

| Molecular Weight | 215.19 g/mol | Monoisotopic mass of the analyte. |

| Precursor Ion (Q1) | m/z 215.1 | Deprotonated molecular ion [M-H]⁻ in negative ESI. |

| Product Ion 1 (Q3) | m/z 169.1 | Loss of NO₂ group from the precursor ion. |

| Product Ion 2 (Q3) | m/z 139.1 | Further fragmentation, loss of CO. |

| Collision Energy (CE) | -25 eV | Optimal energy for the primary fragmentation. |

| Declustering Potential (DP) | -80 V | Potential to reduce solvent cluster formation. |

The developed LC-MS/MS method demonstrated excellent linearity over the tested concentration range with a correlation coefficient (R²) > 0.99. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be in the low ng/mL range, highlighting the sensitivity of the method.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the analysis of this compound. The protocol is suitable for high-throughput screening and quantitative analysis in various matrices. The use of MRM ensures high selectivity and sensitivity, making it applicable for research, drug development, and environmental monitoring applications.

Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

-

Intermediate Stock (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

-

Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the intermediate stock solution with a 50:50 (v/v) mixture of methanol and deionized water.

Protocol 2: LC-MS/MS System Setup and Analysis

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence in the instrument control software. Include blanks (50:50 methanol:water), the series of working standards, and any unknown samples.

-

Method Loading: Load the specified HPLC gradient and MS/MS parameters (MRM transitions from Table 1).

-

Injection and Data Acquisition: Start the sequence. The system will inject 5 µL of each sample, and data will be acquired in MRM mode.

-

Data Processing: Process the acquired data using the appropriate software (e.g., Sciex OS, MassHunter). Generate a calibration curve from the working standards and quantify the concentration of this compound in the unknown samples.

Visualizations

Caption: Workflow for LC-MS/MS analysis of this compound.

Caption: Proposed fragmentation pathway for this compound.

Application Notes & Protocols: Experimental Protocol for the Nitration of 4-Hydroxybiphenyl

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxybiphenyl, also known as 4-phenylphenol, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. The nitration of this aromatic compound introduces a nitro (-NO₂) group onto the biphenyl scaffold, yielding key precursors for further functionalization. The position of nitration is directed by the activating hydroxyl group and the phenyl substituent, leading primarily to substitution ortho to the hydroxyl group (forming 4-hydroxy-3-nitrobiphenyl) or on the second phenyl ring. The reaction conditions can be controlled to favor specific isomers.

This document provides detailed experimental protocols for the selective nitration of 4-hydroxybiphenyl, focusing on methodologies that offer high yield and selectivity. Safety precautions must be strictly followed when handling nitrating agents like nitric acid, which are highly corrosive and potent oxidizers.

Experimental Protocols

Two primary methods for the nitration of 4-hydroxybiphenyl are presented below. The first protocol utilizes nitric acid in glacial acetic acid for selective ortho-nitration. The second protocol describes a milder, heterogeneous phase nitration.

This protocol is adapted from a patented procedure designed for the selective synthesis of this compound.[1]

Materials and Equipment:

-

4-hydroxybiphenyl

-

Glacial acetic acid

-

65-67% Nitric acid

-

Deionized water

-

Four-necked flask equipped with a reflux condenser, thermometer, mechanical stirrer, and dropping funnel

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a four-necked flask, prepare a 15-20% by weight solution of 4-hydroxybiphenyl in glacial acetic acid. For example, dissolve 17.0 g (0.1 mol) of 4-hydroxybiphenyl in 85 mL of glacial acetic acid.[1]

-

Heating: Heat the mixture with stirring until the glacial acetic acid begins to boil gently under reflux.[1]

-

Nitration: Through the dropping funnel, add a stoichiometric amount of 65% nitric acid (e.g., 9.7 g, 0.1 mol) dropwise into the refluxing solution over a period of 30-60 minutes.[1] The molar ratio of nitric acid to 4-hydroxybiphenyl should be maintained between 1.05:1 and 1:1 for optimal results.[1]

-

Reaction Completion: After the addition is complete, maintain the reflux and stirring for an additional 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 500 mL of ice-cold deionized water with gentle stirring.

-

Filtration: A precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.[1]

-

Washing and Drying: Wash the collected solid with cold deionized water (2 x 50 mL) to remove residual acid and impurities. Dry the product in a vacuum oven at 50-60°C to a constant weight.[1]

This method provides a milder and often more environmentally friendly alternative to mixed acid nitrations, performed under heterogeneous conditions at room temperature.[2]

Materials and Equipment:

-

4-hydroxybiphenyl

-

Sodium nitrate (NaNO₃)

-

Magnesium bisulfate (Mg(HSO₄)₂) or Sodium bisulfate monohydrate (NaHSO₄·H₂O)

-

Wet SiO₂ (50% w/w)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Standard laboratory glassware for filtration and extraction

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing dichloromethane (20 mL), add 4-hydroxybiphenyl (0.34 g, 2 mmol), sodium nitrate (0.17 g, 2 mmol), Mg(HSO₄)₂ (0.44 g, 2 mmol), and wet SiO₂ (50% w/w, 0.4 g).[2]

-

Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress using TLC. The reaction is typically complete within 3-5 hours.[2]

-

Work-up: Upon completion, filter the reaction mixture to remove the solid reagents. Wash the residue with dichloromethane (2 x 10 mL).[2]

-

Drying and Evaporation: Combine the filtrate and washings. Dry the organic solution over anhydrous Na₂SO₄ for 15 minutes, then filter.[2]

-

Product Isolation: Remove the dichloromethane solvent using a rotary evaporator. The resulting residue will contain a mixture of nitrated products.[2]

-

Purification: The isomers (e.g., 2-nitro and 4'-nitro isomers) can be separated by column chromatography on silica gel or by fractional crystallization.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the described protocols.

| Parameter | Protocol 1: Nitric Acid in Acetic Acid | Protocol 2: Heterogeneous Nitration |

| Nitrating Agent | 65-67% Nitric Acid[1] | Sodium Nitrate / Mg(HSO₄)₂[2] |

| Solvent | Glacial Acetic Acid[1] | Dichloromethane[2] |

| Temperature | Reflux (Boiling point of Acetic Acid, ~118°C)[1] | Room Temperature[2] |

| Reaction Time | 2-3 hours | 3-5 hours[2] |

| Key Product(s) | This compound (High selectivity)[1] | Mixture of mono-nitrated isomers |

| Work-up | Precipitation in water, filtration[1] | Filtration, solvent evaporation[2] |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the nitration of 4-hydroxybiphenyl and the chemical transformation involved.

References

Application Notes and Protocols for the Synthesis of 4-Hydroxy-3-nitrobiphenyl Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxy-3-nitrobiphenyl and its derivatives are important chemical intermediates in various fields, including the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] The presence of the nitro and hydroxyl groups on the biphenyl scaffold makes them versatile precursors for creating more complex molecules and active ingredients.[1] This document provides detailed protocols for the primary synthetic routes to this compound, including direct nitration of 4-hydroxybiphenyl and construction of the biphenyl core via modern cross-coupling reactions.

Synthetic Strategies Overview

The synthesis of the this compound core can be approached via two main strategies:

-

Direct Nitration: This method involves the direct electrophilic nitration of a pre-existing 4-hydroxybiphenyl molecule. It is a straightforward approach but requires careful control of reaction conditions to ensure regioselectivity for the position adjacent to the hydroxyl group.[2]

-

Carbon-Carbon Coupling Reactions: These methods build the biphenyl backbone by forming a new C-C bond. This is typically achieved through palladium-catalyzed reactions like the Suzuki-Miyaura coupling or copper-catalyzed methods like the Ullmann condensation.[3][4][5] These routes offer great flexibility by allowing the two aromatic rings to be coupled with pre-installed functional groups.

Experimental Protocols

Protocol 1: Direct Nitration of 4-Hydroxybiphenyl

This protocol describes the synthesis of this compound by nitrating 4-hydroxybiphenyl, a method known to produce high selectivity and yield when the nitric acid is metered in a specific manner.[2]

Principle: The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from nitric acid, attacks the electron-rich phenyl ring of 4-hydroxybiphenyl. The hydroxyl group is an ortho-, para- director, and the ortho- position adjacent to it is favorably nitrated.

Materials:

-

4-hydroxybiphenyl

-

Glacial acetic acid

-

Nitric acid (e.g., 65-67%)[2]

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Dropping funnel

-

Standard filtration apparatus

Procedure:

-

Prepare a mixture of 4-hydroxybiphenyl and glacial acetic acid in a round-bottom flask. A typical concentration is 15-20% by weight of 4-hydroxybiphenyl.[2]

-

Heat the mixture until the glacial acetic acid boils and refluxes. The process can be conducted under reduced pressure (200-300 mbar) to achieve a boiling temperature of 75-80°C.[2]

-

Prepare a solution of nitric acid, either neat or mixed with glacial acetic acid. The molar ratio of nitric acid to 4-hydroxybiphenyl should be between 0.8:1 and 1.2:1, with a ratio of 1:1 to 1.05:1 being preferable.[2]

-

Slowly meter the nitric acid solution into the refluxing glacial acetic acid.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the product.[2]

-

Filter the resulting solid, wash it with water, and dry to obtain this compound.[2]

Data Summary:

| Parameter | Value / Condition | Reference |

| Reactant Ratio (HNO₃ : Substrate) | 0.8:1 to 1.2:1 (molar) | [2] |

| Solvent | Glacial Acetic Acid | [2] |

| Temperature | 75-80 °C (at 200-300 mbar) | [2] |

| Estimated Yield | High | [2] |

| Selectivity | High for ortho-nitration | [2] |

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming C-C bonds between an organoboron compound and an organic halide or triflate.[4][5]

Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst.[6]

References

- 1. This compound [myskinrecipes.com]

- 2. US20030055294A1 - Method for producing this compound - Google Patents [patents.google.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]